N,N-Dimethyl-D6-aniline

Vue d'ensemble

Description

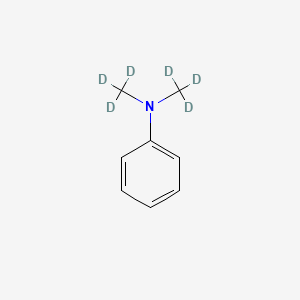

N,N-Dimethyl-D6-aniline is a deuterated form of N,N-Dimethylaniline, an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties, including its role as a precursor to various dyes and its applications in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-D6-aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. This method involves the reaction of aniline with methanol to produce N,N-Dimethylaniline, which can then be deuterated to form this compound . Another method involves the use of dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of pretreated catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-D6-aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-Dimethylaniline N-oxide.

Reduction: It can be reduced to form aniline.

Substitution: It undergoes electrophilic substitution reactions, such as nitration to form nitro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide for oxidation.

Reducing agents: Lithium aluminum hydride for reduction.

Electrophilic reagents: Nitric acid for nitration.

Major Products

The major products formed from these reactions include N,N-Dimethylaniline N-oxide, aniline, and nitro derivatives .

Applications De Recherche Scientifique

N,N-Dimethyl-D6-aniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes such as crystal violet and malachite green.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Industry: It is used as a promoter in the curing of polyester and vinyl ester resins.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-D6-aniline involves its interaction with various molecular targets and pathways. It acts as a nucleophile in electrophilic substitution reactions and can form stable intermediates with electrophiles. Its deuterated form allows for detailed studies of reaction mechanisms and kinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylaniline: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

N,N-Diethylaniline: Another tertiary amine with similar reactivity but different alkyl groups.

2,6-Dimethyl-D6-aniline: A similar deuterated compound with methyl groups at different positions on the phenyl ring.

Uniqueness

N,N-Dimethyl-D6-aniline is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated compounds .

Activité Biologique

N,N-Dimethyl-D6-aniline, also known as N,N-Dimethyl-2,6-dideuteroaniline, is a deuterated derivative of N,N-dimethylaniline. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, toxicity, and potential applications in research. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of deuterium atoms that replace hydrogen atoms in the dimethylamino group. This modification affects its chemical reactivity and biological interactions.

Metabolism and Biotransformation

The metabolism of N,N-dimethylaniline, including its deuterated form, has been extensively studied. Key metabolic pathways include:

- N-Oxidation : Catalyzed by flavin-containing monooxygenases, leading to the formation of N,N-dimethylaniline N-oxide.

- N-Demethylation : Catalyzed by cytochrome P450 enzymes, resulting in the production of N-methylaniline and other metabolites such as formaldehyde and aminophenols .

Table 1: Key Metabolic Pathways of this compound

| Metabolic Reaction | Enzyme Involved | Major Products |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenases | N,N-Dimethylaniline N-oxide |

| N-Demethylation | Cytochrome P450 | N-Methylaniline, Formaldehyde |

| Ring Hydroxylation | Cytochrome P450 | 4-Aminophenol |

Toxicity and Safety Profile

Research indicates that exposure to N,N-dimethylaniline can lead to adverse health effects. Case studies have shown that chronic exposure may result in:

- Methhemoglobinemia : A condition where hemoglobin is modified to methemoglobin, reducing oxygen transport in the blood.

- Erythrocyte Hemolysis : Destruction of red blood cells, leading to splenomegaly and other pathological conditions .

In laboratory studies with rodents, doses of N,N-dimethylaniline have demonstrated significant toxicity, including liver damage and carcinogenic potential. For example, high doses resulted in increased incidences of nasal cavity tumors in rats .

Genetic Toxicity

The genetic toxicity of N,N-dimethylaniline has been evaluated using various assays. In tests conducted with Salmonella typhimurium, it was found to induce reverse mutations under specific conditions. The results indicate a potential genotoxic risk associated with this compound .

Table 2: Genetic Toxicity Test Results

| Test Organism | Result | Dose (µg/plate) |

|---|---|---|

| Salmonella typhimurium TA100 | Positive for reverse mutation | 60 |

| Salmonella typhimurium TA1535 | Positive for reverse mutation | 167 |

Case Studies

Several case studies have provided insights into the biological effects of N,N-dimethylaniline:

- Chronic Exposure Study in Mice : Mice exposed to high doses exhibited symptoms consistent with methhemoglobinemia and erythrocyte damage.

- Carcinogenicity Study in Rats : Long-term feeding studies revealed a significant increase in nasal tumors among high-dose groups, indicating a strong link between exposure and carcinogenic outcomes .

Propriétés

IUPAC Name |

N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.